5-Chloro-2,3-difluoroisonicotinaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
- 5-Chloro-2,3-difluoroisonicotinaldehyde is involved in the synthesis of various chemical compounds. For instance, its analogs have been used in the synthesis of quinoline ring systems and in constructing fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).
- In organotin-based bifunctional reagents, substances related to this compound have been used for the synthesis of chloro alcohols and substituted 3-methylenetetrahydrofurans (Piers & Karunaratne, 1989).
Pharmaceutical and Biological Studies
- Some derivatives of this compound have been explored in pharmaceutical research, such as in the synthesis of 2-chloro-3-pyridinecarboxylates, which are useful in the synthesis of 2,3-disubstituted pyridines (Zhang et al., 1995).
Supramolecular Chemistry
- In the field of supramolecular chemistry, this compound derivatives have been used to study chiral recognition and resolution. For example, the racemic triangular supramolecular host [Cp*Rh(5-chloro-2,3-dioxopyridine)]3 was prepared and studied for its ability to differentiate between enantiomers (Mimassi et al., 2004).
Material Science and Engineering
- The derivatives of this compound have applications in material science, such as in the development of chiral stationary phases for high-performance liquid chromatography (HPLC), contributing to the advancement of analytical techniques (Chankvetadze et al., 1997).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-2,3-difluoropyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVYISQHWWFVEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745098 | |
Record name | 5-Chloro-2,3-difluoropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333319-52-0 | |
Record name | 5-Chloro-2,3-difluoropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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